molecular formula C19H18BrNO4S B2585500 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052611-51-4

8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2585500
CAS No.: 1052611-51-4
M. Wt: 436.32
InChI Key: QRBZLPYBKVYYGH-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a structurally complex heterocyclic compound characterized by a fused bicyclic system incorporating oxygen and nitrogen atoms. Key substituents include a bromine atom at position 8, a methyl group at position 2, and a tosyl (p-toluenesulfonyl) group at position 5. The compound’s synthesis typically involves multi-step heterocyclization reactions, as seen in analogous systems .

Properties

IUPAC Name

4-bromo-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4S/c1-11-3-6-13(7-4-11)26(23,24)17-15-10-19(2,21-18(17)22)25-16-8-5-12(20)9-14(15)16/h3-9,15,17H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBZLPYBKVYYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might start from the functionalization of a benzooxazinone intermediate, followed by bromination, tosylation, and cyclization reactions. Each step requires precise control of reaction conditions such as temperature, solvents, and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

While the industrial-scale production of this compound may not be widely documented, the process would likely involve optimizing the aforementioned synthetic routes for larger-scale reactions. This could include the use of continuous flow reactors and advanced purification techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to modify the degree of saturation in the compound's structure.

  • Substitution: Due to the presence of reactive functional groups like bromine and tosyl, the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might introduce carbonyl or carboxyl groups, while substitution could lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

The compound 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one has diverse applications:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Medicine: Exploration as a candidate for drug development, particularly in the field of anti-cancer or anti-inflammatory agents.

  • Industry: Potential use in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The precise mechanism by which 8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one exerts its effects depends on the context of its application. In medicinal chemistry, its mechanism might involve interacting with specific molecular targets such as enzymes or receptors, influencing biological pathways related to disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with several methanobenzo-fused heterocycles, differing primarily in substituents and functional groups:

1-(8-Bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-yl)ethan-1-one (IV) Substituents: Bromo (C8), methyl (C2), thioxo (C4), acetyl (C11).

8-Substituted 11-Nitro-2-phenyl Derivatives

  • Substituents: Nitro (C11), phenyl (C2).
  • Key difference: The nitro group enhances electrophilicity, while the phenyl group increases steric hindrance compared to the methyl group in the target compound .

2-Methyl-4-oxo-3-(4-sulfamoylphenethyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide (1k) Substituents: Sulfamoylphenethyl (C3), carboxamide (C5).

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₂₁H₂₁BrN₂O₅S 493.37 Not reported Bromo, Tosyl, Oxazocinone
Compound IV C₁₆H₁₃BrClN₃O₃S₂ 474.78 Not reported Bromo, Thioxo, Acetyl
8-Nitro-2-phenyl Derivative C₁₉H₁₅N₃O₅ 373.34 215–217 (dec.) Nitro, Phenyl
Ethyl 2-methyl-4-thioxo Derivative C₁₅H₁₆N₂O₃S 304.36 218–220 Thioxo, Ethyl Ester
  • Melting Points: Tosyl and bromo substituents likely elevate the melting point of the target compound compared to non-halogenated analogues (e.g., 218–220°C for ethyl ester derivatives ).
  • Solubility : The tosyl group may reduce aqueous solubility compared to sulfamoyl or acetyl derivatives due to increased hydrophobicity .

Data Tables

(See Section 2.2 for comparative data.)

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